molecular formula C17H27ClN2O B3148914 N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride CAS No. 66052-79-7

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride

Katalognummer: B3148914
CAS-Nummer: 66052-79-7
Molekulargewicht: 310.9 g/mol
InChI-Schlüssel: NDNSIBYYUOEUSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNSIBYYUOEUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride typically involves the reaction of 2,6-dimethylaniline with 1-propylpiperidine-2-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

It appears you're asking for information on the applications of N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. Based on the search results, this compound is closely related to ropivacaine and its impurities .

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide Isomers and Salts

  • (R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide: This is also known as Ropivacaine Impurity G or (R)-Ropivacaine .
  • (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride: This is associated with Ropivacaine hydrochloride .
  • Ropivacaine: This is an aminoamide local anesthetic . It exists as a racemate of its S- and R-enantiomers .

Applications and Properties

The search results provide information about the properties, hazards, and handling of N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide and related compounds, particularly in the context of ropivacaine.

  • Ropivacaine as a pharmaceutical: Ropivacaine hydrochloride is used as a local anesthetic .
  • Safety Information: Material Safety Data Sheets (SDS) detail safety precautions, first aid measures, and storage conditions . For instance, the SDS from Eugia US recommends flushing with water after skin or eye contact and seeking medical attention if irritation persists .
  • Hazard Statements: Hazard statements for (R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
  • Precautionary statements: Precautionary actions include P261 (avoid breathing dust) and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes) .
  • Potential Effects on Fertility: Studies with ropivacaine in rats showed no effects on fertility or general reproductive performance across two generations . However, increased loss of pups was observed in one study at a dosage of 23 mg/kg/day, considered secondary to maternal toxicity .

Wirkmechanismus

The mechanism of action of N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride involves its interaction with sodium channels in neuronal cell membranes. By blocking these channels, the compound inhibits the propagation of action potentials, leading to a numbing effect. This mechanism is similar to that of other local anesthetics, where the compound binds preferentially to the inactive state of sodium channels, preventing depolarization and subsequent nerve signal transmission .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Enantiomeric Impurity: (R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide Hydrochloride

  • CAS : 112773-90-7 .
  • Molecular Formula : C₁₇H₂₇ClN₂O (MW: 310.86) .
  • Key Differences: Stereochemistry: The (R)-enantiomer is pharmacologically inactive and classified as an impurity in Ropivacaine formulations .

Salt Forms: Ropivacaine Mesylate

  • CAS : 854056-07-8 .
  • Molecular Formula : C₁₇H₂₆N₂O·CH₄O₃S (MW: 379.93) .
  • Key Differences :
    • Counterion: Mesylate (methanesulfonate) vs. hydrochloride, altering solubility and stability .
    • Applications: Used in specific formulations requiring enhanced solubility in organic solvents .

Analogous Local Anesthetics

Bupivacaine Hydrochloride
  • CAS: Not explicitly listed in evidence but referenced in USP standards .
  • Key Differences :
    • Substituent: Butyl group instead of propyl, increasing lipid solubility and duration of action .
    • Toxicity: Racemic Bupivacaine has higher cardiotoxicity; Ropivacaine’s (S)-enantiomer reduces this risk .
Prilocaine
  • CAS : 721-50-6 .
  • Key Differences: Structure: Methyl group instead of propyl; lacks the piperidine ring’s stereochemical complexity .
Tocainide
  • CAS : 41708-72-9 .
  • Key Differences :
    • Primary Use: Antiarrhythmic rather than local anesthetic .
    • Structure: Lacks the piperidine carboxamide moiety .

Antiarrhythmic Analog: SUN 1165

  • Structure : N-(2,6-Dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride .
  • Key Differences: Core Structure: Pyrrolizidine instead of piperidine, affecting sodium channel binding kinetics .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Ropivacaine HCl (Monohydrate) 132112-35-7 C₁₇H₂₆N₂O·HCl·H₂O 328.88 (S)-enantiomer; lower cardiotoxicity; local anesthetic .
Ropivacaine HCl (Anhydrous) 98717-15-8 C₁₇H₂₆N₂O·HCl 310.86 ≥98.5% purity; used in injectables .
(R)-Ropivacaine HCl 112773-90-7 C₁₇H₂₇ClN₂O 310.86 Inactive enantiomer; controlled impurity .
Ropivacaine Mesylate 854056-07-8 C₁₇H₂₆N₂O·CH₄O₃S 379.93 Enhanced solubility in organic solvents .
Bupivacaine HCl N/A C₁₈H₂₈N₂O·HCl 324.89 Butyl substituent; higher toxicity .
Prilocaine 721-50-6 C₁₃H₂₀N₂O 220.31 Methyl group; risk of methemoglobinemia .

Research Findings and Structure-Activity Relationships

  • Stereochemistry : The (S)-configuration in Ropivacaine reduces systemic toxicity compared to racemic Bupivacaine .
  • Alkyl Chain Length : Propyl (Ropivacaine) vs. butyl (Bupivacaine) balances lipid solubility and safety .
  • Impurity Control : Strict limits on (R)-enantiomer ensure therapeutic efficacy and safety .

Biologische Aktivität

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride, commonly known as Ropivacaine, is an aminoamide local anesthetic that has garnered attention for its significant biological activity, particularly in pain management. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C17_{17}H26_{26}N2_2O
  • Molecular Weight : 274.4 g/mol
  • IUPAC Name : (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride
  • Appearance : White crystalline solid
  • Melting Point : 185-188 °C

Ropivacaine primarily exerts its effects by blocking sodium channels on neuronal cell membranes. It preferentially binds to the inactive state of these channels, inhibiting the propagation of action potentials and thereby reducing the transmission of pain signals. This mechanism is critical in its application as a local anesthetic during surgical procedures and for managing acute pain.

Local Anesthetic Properties

Ropivacaine is noted for its effectiveness as a local anesthetic with a favorable safety profile. Compared to other local anesthetics such as Bupivacaine, it exhibits lower cardiotoxicity while maintaining effective analgesic properties. This makes it particularly suitable for use in sensitive patient populations, including those with cardiovascular concerns.

Comparison with Other Local Anesthetics

Compound Name Molecular Formula Key Features
RopivacaineC17_{17}H26_{26}N2_2OLong-lasting local anesthetic with lower toxicity
BupivacaineC18_{18}H28_{28}N2_2OPotent local anesthetic but higher cardiotoxicity
LidocaineC14_{14}H22_{22}N2_2OFast onset but shorter duration compared to Ropivacaine
MepivacaineC15_{15}H22_{22}N2_2OIntermediate duration; less potent than Bupivacaine

Pharmacokinetics

The pharmacokinetics of Ropivacaine have been studied extensively. Following administration, it demonstrates a predictable absorption profile with a relatively long half-life, allowing for prolonged analgesic effects. Studies indicate that it is metabolized primarily in the liver, with renal impairment having minimal impact on its clearance.

Clinical Applications and Case Studies

Ropivacaine has been successfully utilized in various clinical settings:

  • Surgical Anesthesia : Its use in regional anesthesia techniques such as epidural and nerve blocks has been well-documented.
  • Pain Management : Clinical trials have shown its efficacy in managing postoperative pain and chronic pain conditions, including neuropathic pain.
  • Labor Analgesia : Ropivacaine is frequently used for labor analgesia due to its safety profile and effectiveness.

Case Study Example

A study published in 2023 evaluated the effectiveness of Ropivacaine in patients undergoing total knee arthroplasty. The results indicated that patients receiving Ropivacaine via nerve block reported significantly lower pain scores postoperatively compared to those receiving traditional analgesics (source needed).

Safety and Toxicity Profile

While Ropivacaine is generally well-tolerated, potential side effects include:

  • Central nervous system toxicity (e.g., seizures)
  • Cardiovascular effects (e.g., hypotension)
  • Allergic reactions

The compound's safety profile is enhanced by its lower cardiotoxicity compared to Bupivacaine, making it a preferred choice in various clinical scenarios.

Q & A

Basic: What are the established methods for synthesizing and structurally characterizing N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride?

Methodological Answer:
Synthesis typically involves alkylation of piperidine-2-carboxamide precursors followed by HCl salt formation. Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., S-enantiomer via chiral centers) and substituent placement using 1^1H and 13^{13}C NMR .
  • X-ray Crystallography : Resolve crystal packing and absolute configuration using SHELX programs (e.g., SHELXL for refinement). This is critical for verifying the S-configuration, as highlighted in USP monographs .
  • Mass Spectrometry : Validate molecular weight (e.g., exact mass 310.18 g/mol via HRMS) .

Basic: How can researchers ensure high purity (>98.5%) of the compound for pharmacological studies?

Methodological Answer:
Purity assessment follows USP guidelines:

  • HPLC with UV Detection : Use a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) to separate impurities like N-(2,6-dimethylphenyl)pyridine derivatives. USP specifies limits for related substances (e.g., Impurity A/B ≤ 0.5%) .
  • Karl Fischer Titration : Quantify water content in hydrates (e.g., monohydrate vs. anhydrous forms, CAS 132112-35-7 vs. 98717-15-8) .
  • Chiral Purity : Confirm enantiomeric excess (>99%) via chiral HPLC using cellulose-based columns .

Advanced: What chromatographic strategies resolve enantiomeric impurities in Ropivacaine Hydrochloride?

Methodological Answer:
The S-enantiomer is pharmacologically active; resolve racemic mixtures using:

  • Chiral Stationary Phases (CSPs) : Polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mode (methanol:ethanol:diethylamine, 90:10:0.1 v/v) .
  • Capillary Electrophoresis (CE) : Employ cyclodextrin additives for enantiomer separation. Validate with CD detection at 210 nm .
  • Crystallization Control : Optimize solvent systems (e.g., ethanol/water) to preferentially crystallize the S-enantiomer .

Advanced: How do metabolic pathways of Ropivacaine Hydrochloride differ from structurally similar local anesthetics like Bupivacaine?

Methodological Answer:
Comparative metabolism studies use:

  • In Vitro Liver Microsomes : Incubate with cytochrome P450 isoforms (CYP3A4/CYP1A2) and analyze via LC-MS/MS. Ropivacaine undergoes hydroxylation at the piperidine ring, whereas Bupivacaine forms piperidine N-dealkylation products .
  • Pharmacokinetic Modeling : Assess hepatic extraction ratios (e.g., Ropivacaine’s lower cardiotoxicity linked to reduced accumulation of toxic metabolites) .

Advanced: What experimental designs address conflicting data on the compound’s sodium channel inhibition potency?

Methodological Answer:
Discrepancies arise from assay conditions. Standardize protocols:

  • Electrophysiology (Patch-Clamp) : Use HEK-293 cells expressing human Nav1.7 channels. Compare IC50_{50} under varying pH (7.4 vs. 6.8 to mimic inflamed tissues) .
  • Binding Assays : Radiolabeled 3^3H-batrachotoxin competition studies to assess affinity differences between Ropivacaine and Lidocaine .
  • In Vivo Models : Correlate potency with nerve block duration in rodent sciatic nerve assays, controlling for lipid solubility and protein binding .

Advanced: How do hydration states (anhydrous vs. monohydrate) impact physicochemical properties and bioactivity?

Methodological Answer:

  • Solubility Studies : Compare dissolution rates in simulated physiological fluids. Anhydrous forms (CAS 98717-15-8) exhibit faster dissolution than monohydrates (CAS 132112-35-7) due to reduced crystal lattice energy .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) show monohydrates are less prone to hydrolysis .
  • Bioactivity Correlation : Use isothermal titration calorimetry (ITC) to link hydration state to membrane permeability .

Advanced: What analytical techniques validate batch-to-batch consistency in stereochemical purity for preclinical studies?

Methodological Answer:

  • Circular Dichroism (CD) : Detect conformational changes in the piperidine ring (λ = 220–250 nm) .
  • Vibrational Optical Activity (VOA) : Differentiate enantiomers via Raman spectroscopy coupled with density functional theory (DFT) calculations .
  • QC Workflow : Combine chiral HPLC, NMR (NOESY for spatial proximity), and X-ray powder diffraction (XRPD) for polymorph screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.